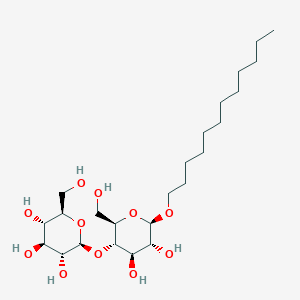

Dodecyl beta-d-cellobioside

Description

BenchChem offers high-quality Dodecyl beta-d-cellobioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl beta-d-cellobioside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Critical micelle concentration (CMC) of dodecyl beta-d-cellobioside

Critical Micelle Concentration (CMC) of Dodecyl -D-Cellobioside: A Technical Guide

Executive Summary

Dodecyl

This guide provides a comprehensive technical analysis of the Critical Micelle Concentration (CMC) of dodecyl

Key Physicochemical Parameters

| Parameter | Value / Range | Context |

| CMC ( | 0.15 – 0.25 mM | Comparable to DDM (0.17 mM); precise value depends on buffer ionic strength. |

| Molecular Weight | 510.62 g/mol | Formula: |

| Krafft Point | High (>25°C) | Significantly higher than DDM due to efficient crystal packing of the linear cellobiose headgroup. |

| Aggregation Number ( | ~80 – 120 | Typical for |

| HLB Value | ~13 – 14 | Hydrophilic-Lipophilic Balance; indicates high water solubility above Krafft point. |

Part 1: Structural & Thermodynamic Basis of Micellization

Structural Isomerism: Cellobioside vs. Maltoside

The critical differentiator between dodecyl cellobioside and the industry-standard DDM is the glycosidic linkage between the two glucose units in the headgroup.

-

Maltoside (DDM):

linkage creates a "kinked" structure, preventing tight crystal packing. This results in high aqueous solubility and a low Krafft point ( -

Cellobioside:

linkage creates a linear, flat ribbon conformation. This facilitates strong intermolecular hydrogen bonding and efficient crystal packing, leading to a higher Krafft point .

Expert Insight: Researchers often struggle to dissolve dodecyl cellobioside at room temperature. This is not due to hydrophobicity, but rather the high energy required to break the crystal lattice (high enthalpy of fusion). Heating the solution to ~40-50°C is often required to initiate micellization, after which it may remain metastable at room temperature.

Thermodynamics of Micelle Formation

The formation of micelles is driven by the hydrophobic effect , entropically favored by the release of structured water molecules surrounding the dodecyl tail.

Thermodynamic Equations:

- (Gibbs Free Energy): Negative, indicating spontaneous formation.

- (Entropy): Large and positive (dominant driver).

- (Enthalpy): Slightly positive or near zero at room temperature.

Micellization Equilibrium Diagram

The following diagram illustrates the transition from monomeric dispersion to stable micelle formation.

Caption: Schematic of the micellization process.[1] Below CMC, monomers populate the surface.[2] At CMC, the surface is saturated, and monomers self-assemble into micelles in the bulk phase.

Part 2: Experimental Determination Protocols

To accurately determine the CMC of dodecyl

Protocol A: Surface Tension Method (Wilhelmy Plate)

This method is the "Gold Standard" for non-ionic surfactants.

-

Preparation:

-

Prepare a 2.0 mM stock solution of dodecyl

-D-cellobioside in Milli-Q water. Note: Heat to 50°C to ensure complete dissolution if crystals persist. -

Clean the platinum Wilhelmy plate by flaming until glowing orange.

-

-

Titration:

-

Place pure solvent (water/buffer) in the tensiometer vessel.

-

Sequentially add aliquots of the surfactant stock.

-

Allow 5 minutes equilibration after each addition.

-

-

Measurement:

-

Record surface tension (

) at each concentration.

-

-

Analysis:

-

Plot

(mN/m) vs. -

The CMC is the intersection of the linear decline (pre-CMC) and the plateau (post-CMC).

-

Protocol B: Fluorescence Spectroscopy (Pyrene Probe)

Ideal for low concentrations and confirming micropolarity.

-

Probe Preparation:

-

Add pyrene (in acetone) to empty vials. Evaporate acetone to leave a thin film.

-

Add surfactant solution to vials to reach final pyrene concentration of

M.

-

-

Incubation:

-

Sonicate for 10 minutes and incubate at 25°C (or above Krafft temp) for 24 hours.

-

-

Spectroscopy:

-

Excitation: 335 nm.

-

Scan Emission: 350–450 nm.

-

Monitor the ratio of Peak I (373 nm) to Peak III (384 nm).

-

-

Data Interpretation:

-

The

ratio drops sharply at the CMC, indicating the probe has moved from a polar (water) to a non-polar (micelle core) environment.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining the CMC, highlighting the critical dissolution step often overlooked due to the high Krafft point.

Part 3: Applications in Drug Development & Biochemistry

Membrane Protein Solubilization

While DDM is the default choice, dodecyl cellobioside offers specific advantages:

-

Lectin Interactions: It is used to study proteins that specifically bind

-glucose or cellobiose moieties. -

Stability: The rigid headgroup can offer different stabilizing effects for membrane proteins that are unstable in the more flexible maltoside micelles.

Drug Delivery Systems

The cellobioside headgroup is less susceptible to rapid enzymatic degradation by

-

Hydrophobic Drug Encapsulation: Solubilizing poorly water-soluble APIs (Active Pharmaceutical Ingredients).

-

Targeted Delivery: Targeting tissues with specific

-glucosidase activity or lectin expression.

Comparative Surfactant Profile

| Feature | Dodecyl Maltoside (DDM) | Dodecyl Cellobioside |

| Headgroup Linkage | ||

| Solubility (25°C) | High (>100 mM) | Low (Crystal limited) |

| CMC | ~0.17 mM | ~0.15 - 0.25 mM |

| Micelle Stability | High | High |

| Enzymatic Stability | Low (susceptible to amylases) | High (resistant to amylases) |

References

-

Anatrace Products. n-Dodecyl-beta-D-Maltopyranoside Technical Data. Retrieved from

-

Strop, P. & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane proteins.[1] Protein Science, 14(8), 2207–2211.

- Zhang, Y. et al. (2011). Synthesis and physicochemical properties of alkyl cellobiosides.

-

Garavito, R. M. & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry.[3][4][5][6] Journal of Biological Chemistry, 276(35), 32403-32406.

- Koeltzow, D. E. & Urfer, A. D. (1984). Preparation and properties of pure alkyl glucosides, maltosides and cellobiosides. Journal of the American Oil Chemists' Society, 61, 1651–1655.

Sources

Dodecyl-β-D-Cellobioside vs. DDM: A Technical Guide for Membrane Protein Structural Biology

This guide provides an in-depth technical analysis comparing n-Dodecyl-β-D-maltoside (DDM) and n-Dodecyl-β-D-cellobioside (C12-Cellobioside) for membrane protein applications.

Executive Summary

In the hierarchy of membrane protein detergents, n-Dodecyl-β-D-maltoside (DDM) is the "Gold Standard" workhorse—renowned for its high solubility, gentle micellar environment, and proven track record in solubilizing complex membrane proteins.[1]

n-Dodecyl-β-D-cellobioside (C12-Cellobioside) is a structural isomer of DDM. While it shares the same alkyl tail and molecular weight, it possesses a distinct headgroup stereochemistry (cellobiose vs. maltose). This difference renders C12-Cellobioside a "Specialist Detergent" primarily utilized in crystallization screening to alter protein-detergent complex (PDC) geometry when DDM yields poor diffraction.

Key Decision Metric:

-

Use DDM for initial solubilization, purification, and cryo-EM sample preparation.

-

Use C12-Cellobioside exclusively during crystallization optimization to induce alternative crystal packing lattices via its rigid, linear headgroup.

Chemical Physics & Structural Mechanistics

The functional divergence between these two detergents stems entirely from the glycosidic linkage within the headgroup.

Structural Comparison

Both detergents possess a 12-carbon alkyl tail (hydrophobic) and a disaccharide headgroup (hydrophilic).

-

DDM (Maltoside): The headgroup is Maltose, consisting of two glucose units linked by an

bond . This alpha-linkage introduces a flexible "kink" or curvature in the headgroup structure. -

C12-Cellobioside: The headgroup is Cellobiose, consisting of two glucose units linked by a

bond . This beta-linkage creates a linear, planar, and rigid ribbon-like structure.

Impact on Micellar Properties

The "kinked" nature of DDM prevents tight packing of the headgroups at the micelle surface, leading to a fluid, disordered shell that is excellent for accommodating irregular hydrophobic patches on proteins without inducing aggregation.

In contrast, the linear cellobiose headgroups of C12-Cellobioside can stack more efficiently. This rigidity often results in:

-

Altered Micelle Shape: Tendency toward more oblate or structured micelles.

-

Reduced Solubility: The linear headgroups facilitate inter-detergent hydrogen bonding, potentially raising the Krafft point (temperature of solubilization).

-

Crystal Lattice Contacts: The rigid headgroup reduces the entropic penalty of crystallization and provides a flatter surface for lattice contacts, distinct from the "fluffy" shield of DDM.

Physicochemical Data Table[2]

| Property | n-Dodecyl-β-D-Maltoside (DDM) | n-Dodecyl-β-D-Cellobioside (C12-CB) |

| Formula | ||

| MW | 510.6 g/mol | 510.6 g/mol |

| Headgroup Linkage | ||

| CMC ( | ~0.17 mM (0.0087%) | ~0.10 – 0.20 mM (Est.)* |

| Aggregation Number | ~98 | Similar range (~80-100) |

| Micelle MW | ~50–70 kDa | ~50–70 kDa |

| Solubility ( | High (>20%) | Moderate (Risk of precipitation) |

| Primary Use | Solubilization, Purification, Cryo-EM | Crystallization Optimization |

*Note: Exact CMC for C12-Cellobioside varies by buffer/temperature but tracks closely with DDM due to identical hydrophobicity.

Visualization: Structural Impact Pathway

The following diagram illustrates how the headgroup geometry influences the experimental outcome.

Caption: Mechanistic divergence of DDM and Cellobioside based on glycosidic linkage stereochemistry.

Experimental Protocols

Protocol A: Detergent Exchange for Crystallization Screening

Purpose: To transition a protein purified in DDM into C12-Cellobioside to test for improved diffraction properties. Pre-requisite: Protein must be stable and monodisperse in DDM.

-

Preparation:

-

Prepare a 100x CMC stock of C12-Cellobioside (approx. 20 mM or 1% w/v) in your purification buffer.

-

Critical Step: Verify solubility of C12-Cellobioside at

C. If it precipitates, warm to

-

-

Immobilization:

-

Bind the DDM-solubilized protein to an affinity resin (e.g., Ni-NTA or FLAG) at a density of ~1 mg protein per mL resin.

-

-

Wash (Exchange Phase):

-

Wash the column with 20 column volumes (CV) of buffer containing 3x CMC C12-Cellobioside (approx. 0.03% w/v).

-

Reasoning: A large volume is required because DDM has a low CMC and exchanges slowly.

-

-

Elution:

-

Elute with buffer containing 3x CMC C12-Cellobioside + Elution Agent (e.g., Imidazole).

-

-

Quality Control:

-

Run FSEC (Fluorescence-detection Size Exclusion Chromatography) to ensure the protein remains monodisperse in the new detergent.

-

Protocol B: Mixed-Micelle Screening

Purpose: To subtly alter the micelle surface without full exchange, reducing the risk of denaturation.

-

Purify protein in DDM (0.02% final conc).

-

Prepare a crystallization screen where the reservoir solution is supplemented with C12-Cellobioside at varying concentrations (0.5x to 2x CMC).

-

Set up vapor diffusion drops. As the drop concentrates, the C12-Cellobioside will incorporate into the DDM micelle, creating a hybrid surface that may facilitate nucleation.

Strategic Decision Matrix

| Scenario | Recommended Detergent | Rationale |

| Initial Membrane Extraction | DDM | High efficiency, low cost, preserves native lipid interactions. |

| Purification (Ni-NTA/SEC) | DDM | Stable baseline; prevents aggregation of hydrophobic domains. |

| Cryo-EM Grid Prep | DDM (or LMNG) | C12-Cellobioside offers no advantage here; DDM provides a thinner ice profile than polymers. |

| Crystallization (Initial) | DDM | Standard starting point. |

| Crystallization (Optimization) | C12-Cellobioside | Use if DDM crystals are twinned, low-resolution, or if no crystals form. The rigid headgroup can "lock" flexible loops. |

| NMR Spectroscopy | Neither | Both form large micelles (~70kDa). Use DPC or short-chain detergents (DHPC) for NMR. |

References

-

Strop, P. & Brunger, A. T. (2005). "Refractive index-based determination of detergent concentration and its application to the study of membrane proteins." Protein Science, 14(8), 2207–2211. Link

-

Newby, Z. E., et al. (2009). "A general protocol for the crystallization of membrane proteins for X-ray structural investigation." Nature Protocols, 4(5), 619–637. Link

-

Privé, G. G. (2007). "Detergents for the stabilization and crystallization of membrane proteins."[2][3] Methods in Molecular Biology, 363, 213–240. Link

-

Anatrace Products. (n.d.). "Detergent Properties: CMC and Aggregation Numbers." Anatrace Technical Support. Link

Sources

An In-Depth Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Dodecyl Cellobioside

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Surfactant HLB in Advanced Formulations

In the landscape of modern drug development and scientific research, the precise control over the behavior of molecules at interfaces is paramount. Surfactants, or surface-active agents, are indispensable tools in achieving this control, enabling the formation of stable emulsions, the solubilization of poorly soluble active pharmaceutical ingredients (APIs), and the targeted delivery of therapeutic agents. The efficacy of a surfactant in a given application is fundamentally governed by its Hydrophile-Lipophile Balance (HLB), a semi-empirical scale that quantifies the degree to which it is hydrophilic or lipophilic.

Dodecyl cellobioside, a nonionic surfactant composed of a C12 alkyl chain (dodecyl) and a disaccharide headgroup (cellobiose), represents a class of biocompatible and biodegradable surfactants with significant potential in pharmaceutical and biotechnological applications. Its utility, however, is intrinsically linked to its HLB value. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the HLB of dodecyl cellobioside, from theoretical calculations to experimental determination and its practical implications in formulation science. As Senior Application Scientists, our aim is to furnish not just data, but a foundational understanding of the principles that govern the selection and application of this promising surfactant.

The Concept of Hydrophile-Lipophile Balance (HLB)

The HLB system, first proposed by Griffin, provides a numerical scale ranging from 0 to 20 for nonionic surfactants, where a lower HLB value indicates a more lipophilic (oil-soluble) character, and a higher value signifies a more hydrophilic (water-soluble) nature.[1] This value is a critical determinant of a surfactant's function in a formulation.

The behavior of a surfactant is directly related to its HLB value, as summarized in the table below:

| HLB Range | Application |

| 1-3 | Antifoaming agents |

| 3-6 | W/O (water-in-oil) emulsifiers |

| 7-9 | Wetting and spreading agents |

| 8-16 | O/W (oil-in-water) emulsifiers |

| 13-16 | Detergents |

| 16-18 | Solubilizers or hydrotropes |

Table 1: General applications of surfactants based on their HLB values.[1]

Theoretical Determination of the HLB of Dodecyl Cellobioside

The theoretical HLB of a nonionic surfactant can be estimated using several methods, with Griffin's and Davies' methods being the most prominent.

Griffin's Method

Griffin's method, developed in 1949, is a straightforward approach for calculating the HLB of nonionic surfactants.[2] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.[2]

Calculation for Dodecyl Cellobioside:

-

Determine the Molecular Weight of the Hydrophilic Portion (Cellobiose): The chemical formula for cellobiose is C₁₂H₂₂O₁₁. Its molecular weight is approximately 342.30 g/mol .[3]

-

Determine the Molecular Weight of the Lipophilic Portion (Dodecyl Group): The chemical formula for the dodecyl group is C₁₂H₂₅. Its molecular weight is approximately 169.33 g/mol .[4]

-

Calculate the Total Molecular Weight of Dodecyl Cellobioside: Total Molecular Weight (M) = Molecular Weight of Cellobiose + Molecular Weight of Dodecyl group = 342.30 g/mol + 169.33 g/mol = 511.63 g/mol .

-

Calculate the HLB using Griffin's Formula: HLB = 20 * (342.30 / 511.63) ≈ 13.38

Davies' Method

Davies' method, proposed in 1957, takes into account the contribution of different chemical groups within the surfactant molecule to the overall HLB.[2] The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - n * (lipophilic group number)

Where:

-

n is the number of lipophilic groups in the molecule.

Group Numbers for Calculation:

| Group | Group Number |

| Hydrophilic | |

| -OH (hydroxyl) | 1.9 |

| -O- (ether linkage) | 1.3 |

| Lipophilic | |

| -CH₂- or -CH- or CH₃- | 0.475 |

Table 2: Davies' group numbers for HLB calculation.

Calculation for Dodecyl Cellobioside:

-

Identify and Count the Groups:

-

Hydrophilic groups (Cellobiose): A cellobiose molecule contains 8 hydroxyl (-OH) groups and 1 ether linkage (-O-) within its structure.

-

Lipophilic groups (Dodecyl): A dodecyl group consists of 12 carbon atoms, which can be considered as 12 -CH₂- or -CH₃ groups for this calculation.

-

-

Calculate the HLB using Davies' Formula: HLB = 7 + (8 * 1.9) + (1 * 1.3) - (12 * 0.475) HLB = 7 + 15.2 + 1.3 - 5.7 HLB = 17.8

Summary of Theoretical HLB Values

| Method | Calculated HLB Value |

| Griffin's Method | 13.38 |

| Davies' Method | 17.8 |

Table 3: Comparison of theoretical HLB values for dodecyl cellobioside.

The discrepancy between the two methods highlights the empirical nature of the HLB scale. Griffin's method is based solely on molecular weight, while Davies' method attempts to account for the relative strengths of different functional groups. For alkyl glycosides, the Davies method often provides a value that is more in line with experimentally observed behavior, suggesting a more hydrophilic character. Alkyl polyglucosides (APGs), a related class of surfactants, typically have HLB values in the range of 12 to 16.[5]

Experimental Determination of the HLB of Dodecyl Cellobioside

While theoretical calculations provide a useful starting point, the most accurate HLB value is determined experimentally. The most common method involves preparing a series of emulsions with the surfactant of unknown HLB and observing their stability.

Principle of Experimental HLB Determination

The principle is to find the "required HLB" of a specific oil phase. This is achieved by preparing a series of emulsions of the chosen oil with a blend of two surfactants with known HLB values, one high and one low. The blend that produces the most stable emulsion corresponds to the required HLB of the oil. To determine the HLB of an unknown surfactant, a similar approach is used where the unknown surfactant is blended with surfactants of known HLB to emulsify a standard oil.

Step-by-Step Experimental Protocol

This protocol outlines a general procedure for determining the HLB of dodecyl cellobioside by assessing emulsion stability.

Materials and Equipment:

-

Dodecyl cellobioside (surfactant to be tested)

-

A high HLB surfactant standard (e.g., Polysorbate 80, HLB = 15.0)

-

A low HLB surfactant standard (e.g., Sorbitan Monooleate, HLB = 4.3)

-

A standard oil phase (e.g., mineral oil, required HLB for O/W emulsion ≈ 10.5)

-

Distilled or deionized water

-

Graduated cylinders or test tubes

-

Vortex mixer or homogenizer

-

Optical microscope or particle size analyzer

Workflow for Experimental HLB Determination:

Caption: Experimental workflow for determining the HLB of dodecyl cellobioside.

Procedure:

-

Preparation of Surfactant Blends:

-

Prepare a series of blends of the high HLB and low HLB standard surfactants to cover a range of HLB values (e.g., from 8 to 16 in increments of 1). The HLB of the blend is calculated as follows: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

Similarly, prepare blends of dodecyl cellobioside with a known high or low HLB surfactant to create a range of HLB values.

-

-

Emulsion Formulation:

-

For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical formulation would be 5% surfactant blend, 45% oil phase, and 50% aqueous phase.

-

Add the surfactant blend to the oil phase and mix thoroughly.

-

Gradually add the aqueous phase to the oil/surfactant mixture while homogenizing using a vortex mixer or a high-shear homogenizer for a fixed period (e.g., 5 minutes) to ensure consistency.[6]

-

-

Emulsion Stability Assessment:

-

Transfer the prepared emulsions to graduated cylinders or test tubes and store them at a constant temperature.

-

Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 48 hours) for signs of instability, such as creaming, coalescence, or phase separation.[7] The stability can be quantified by measuring the height of the separated water or oil phase.[6]

-

The emulsion that exhibits the highest stability (minimal separation) over time corresponds to the optimal HLB for that oil phase.

-

-

Droplet Size Analysis:

-

For a more quantitative assessment, the droplet size of the emulsions can be measured using optical microscopy or a particle size analyzer.

-

The emulsion with the smallest and most uniform droplet size is generally the most stable and indicates the required HLB.

-

-

Determination of Dodecyl Cellobioside HLB:

-

By identifying the most stable emulsion in the series containing dodecyl cellobioside, the HLB of the corresponding blend can be determined. From this, the HLB of the pure dodecyl cellobioside can be calculated.

-

The Role of HLB in Drug Development and Formulation

The HLB value of dodecyl cellobioside is a critical parameter that dictates its suitability for various applications in drug development.

Emulsion-Based Drug Delivery Systems

Dodecyl cellobioside, with its calculated HLB in the range of 13-18, is well-suited as an O/W emulsifier. This is particularly relevant for the formulation of poorly water-soluble drugs into emulsions, microemulsions, or nanoemulsions for oral, topical, or parenteral administration. A stable emulsion can enhance the solubility and bioavailability of such drugs.

Transdermal Drug Delivery

Alkyl glycosides, including dodecyl glucoside (a structurally similar surfactant), have been shown to be effective penetration enhancers for transdermal drug delivery.[8] The mechanism is believed to involve the reversible disruption of the stratum corneum lipids. The HLB of the surfactant plays a crucial role in this process, as it governs the interaction of the surfactant with the skin barrier. A surfactant with an appropriate HLB can effectively fluidize the lipid bilayers of the stratum corneum, thereby increasing the permeability of the skin to the co-administered drug.

Solubilization of Membrane Proteins

In the field of biotechnology and drug discovery, nonionic surfactants are widely used for the solubilization and stabilization of membrane proteins. The HLB value is a key factor in selecting a surfactant that can effectively disrupt the lipid bilayer and maintain the native conformation and activity of the protein.

Logical Relationship of HLB in Formulation Development:

Caption: The influence of HLB on the properties and applications of dodecyl cellobioside.

Conclusion and Future Perspectives

The Hydrophile-Lipophile Balance is an indispensable concept for the rational selection and application of surfactants in scientific research and drug development. For dodecyl cellobioside, theoretical calculations suggest an HLB value in the range of approximately 13 to 18, positioning it as an effective O/W emulsifier and solubilizing agent. This is further supported by the known properties of similar alkyl glycoside surfactants.

The experimental determination of the HLB of dodecyl cellobioside is crucial for its optimal use in specific formulations. The protocol outlined in this guide provides a robust framework for such a determination. As the pharmaceutical industry continues to seek out more biocompatible and biodegradable excipients, surfactants like dodecyl cellobioside are poised to play an increasingly important role. A thorough understanding of their HLB and other physicochemical properties will be key to unlocking their full potential in the development of next-generation drug delivery systems.

References

-

Full article: Determination of required HLB value and emulsifiers for the preparation of water in coconut oil emulsions for application in food process industries - Taylor & Francis. (2021-12-21). Retrieved from [Link]

-

PubChem. (n.d.). Cellobiose. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]

-

MDPI. (2022). Formulation of Self-Nanoemulsifying Drug Delivery System of Cephalexin: Physiochemical Characterization and Antibacterial Evaluation. Retrieved from [Link]

-

Wikipedia. (n.d.). Cellobiose. Retrieved from [Link]

-

PubChem. (n.d.). Dodecyl. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of HLB value by saponification method: A brief review. Retrieved from [Link]

-

What does the HLB value of alkyl glycosides mean?. (n.d.). Retrieved from [Link]

-

PubMed. (2017). Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids. Retrieved from [Link]

-

PubMed Central (PMC). (2018). Study on the relationships between the oil HLB value and emulsion stabilization. Retrieved from [Link]

-

PubMed. (1976). Hydrophile-lipophile balance and critical micelle concentration as key factors influencing surfactant disruption of mitochondrial membranes. Retrieved from [Link]

-

How to determine the HLB value of a primary emulsifier?. (2023-05-15). Retrieved from [Link]

-

Dovepress. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Retrieved from [Link]

Sources

- 1. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What does the HLB value of alkyl glycosides mean?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 8. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Non-ionic Detergent Properties of n-Dodecyl-β-D-cellobioside

This guide provides a comprehensive overview of the non-ionic detergent n-dodecyl-β-D-cellobioside, tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, its applications in membrane protein research, and provide detailed experimental protocols.

Introduction: The Significance of n-Dodecyl-β-D-cellobioside in Membrane Protein Science

Membrane proteins are crucial targets for drug discovery, mediating a vast array of cellular processes.[1] However, their hydrophobic nature presents significant challenges for isolation and structural characterization. The selection of an appropriate detergent is paramount to extract these proteins from their native lipid bilayer while preserving their structural integrity and function.[2] Non-ionic detergents are often favored for their mild, non-denaturing properties.[3]

Among the arsenal of non-ionic detergents, alkyl glycosides are a prominent class. While n-dodecyl-β-D-maltoside (DDM) has been a workhorse in the field for decades, its close relative, n-dodecyl-β-D-cellobioside, offers a unique set of properties that can be advantageous for specific applications.[4][5][6] This guide will explore the nuanced characteristics of n-dodecyl-β-D-cellobioside, providing the technical insights necessary to leverage its full potential.

Core Physicochemical Properties

The behavior and efficacy of a detergent are dictated by its fundamental physicochemical parameters. Understanding these properties is essential for designing successful experiments.

Molecular Structure

n-Dodecyl-β-D-cellobioside is an amphiphilic molecule consisting of a hydrophilic cellobiose headgroup and a hydrophobic n-dodecyl (C12) alkyl chain. Cellobiose is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. This structure is isomeric to maltose, where the glucose units are linked by an α(1→4) bond. This seemingly subtle difference in linkage stereochemistry can influence the detergent's interaction with membrane proteins and its self-assembly into micelles.

Caption: Molecular structure of n-dodecyl-β-D-cellobioside.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[7][8] It is a critical parameter for several reasons:

-

Solubilization: Effective membrane solubilization typically occurs at detergent concentrations well above the CMC.[9]

-

Purification: The CMC influences the ease of detergent removal by methods like dialysis. Detergents with low CMCs are generally more difficult to remove.[2][10]

-

Protein Stability: Maintaining a detergent concentration above the CMC is often necessary to keep the solubilized membrane protein stable in solution.

The CMC is sensitive to environmental factors such as temperature, pressure, and the presence of salts or other solutes.[8]

Aggregation Number and Micelle Size

The aggregation number refers to the average number of detergent monomers that form a single micelle. This, along with the molecular weight of the monomer, determines the overall size of the micelle. The size of the detergent micelle is a crucial consideration, particularly for structural biology techniques:

-

Crystallography: Large or heterogeneous micelles can hinder the formation of well-ordered crystals.[11]

-

NMR Spectroscopy: Large micelles tumble slowly in solution, which can lead to signal broadening and loss of resolution in NMR spectra.[4]

Applications in Membrane Protein Research

n-Dodecyl-β-D-cellobioside is a versatile tool for the study of membrane proteins, from initial extraction to high-resolution structural analysis.

Solubilization and Stabilization

The primary application of n-dodecyl-β-D-cellobioside is the extraction of membrane proteins from the lipid bilayer. Its non-ionic nature makes it a mild detergent, capable of disrupting lipid-lipid and lipid-protein interactions without severely disrupting protein-protein interactions or causing denaturation.[3] Studies have shown that for certain proteins, detergents with longer alkyl chains can offer increased thermal stability.[12]

Key Principles for Effective Solubilization:

-

Detergent Concentration: A general guideline is to use a detergent concentration that is at least twice the CMC and a detergent-to-protein weight ratio of at least 4:1.[9]

-

Temperature: Solubilization is often performed at low temperatures (e.g., 4°C) to minimize proteolytic degradation and maintain protein stability.

-

Additives: The inclusion of salts, glycerol, or specific ligands can enhance protein stability during and after solubilization.

Caption: General workflow for membrane protein solubilization.

Structural Biology Applications

The properties of n-dodecyl-β-D-cellobioside make it a candidate for use in structural biology techniques such as X-ray crystallography and NMR spectroscopy. The choice of detergent is often protein-dependent, and screening various detergents is a common practice.[13] For crystallization, the detergent must not only maintain the protein's native conformation but also allow for the formation of well-ordered crystal lattices.[14][15] The size and homogeneity of the protein-detergent complex are critical factors.[2]

Experimental Protocols

The following protocols provide a starting point for the use of n-dodecyl-β-D-cellobioside. Optimization will likely be required for specific proteins and applications.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol describes the determination of the CMC using a fluorescence-based method with a hydrophobic probe like pyrene.[16][17]

Principle: Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its environment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a characteristic shift in its fluorescence spectrum.

Materials:

-

n-Dodecyl-β-D-cellobioside

-

Pyrene (stock solution in a water-miscible solvent like acetone or ethanol)

-

Appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Fluorometer

-

96-well black microplate (optional, for high-throughput measurements)

Procedure:

-

Prepare a series of dilutions of n-dodecyl-β-D-cellobioside in the desired buffer. The concentration range should span the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each dilution to a final concentration of approximately 1-2 µM. Ensure the final concentration of the organic solvent is minimal (<1%).

-

Incubate the samples at the desired temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence emission spectrum of each sample (Excitation ~335 nm, Emission scan ~350-450 nm).

-

Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) as a function of the detergent concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

Protocol: Membrane Protein Solubilization

Materials:

-

Isolated cell membranes containing the protein of interest.

-

Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5)

-

n-Dodecyl-β-D-cellobioside (stock solution, e.g., 10% w/v)

-

Protease inhibitor cocktail

Procedure:

-

Resuspend the isolated membranes in ice-cold solubilization buffer to a final total protein concentration of 5-10 mg/mL.

-

Add the protease inhibitor cocktail according to the manufacturer's instructions.

-

On ice, slowly add the n-dodecyl-β-D-cellobioside stock solution to the membrane suspension to the desired final concentration (e.g., 1-2% w/v).

-

Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins. Proceed immediately with purification.

Comparative Analysis

The selection of a detergent is often a process of screening and optimization. Here, we compare n-dodecyl-β-D-cellobioside to other commonly used non-ionic detergents.

| Detergent | Typical CMC (mM) | Aggregation Number | Micelle MW (kDa) | Key Characteristics |

| n-Dodecyl-β-D-cellobioside | ~0.1-0.2 | ~70-100 | ~40-60 | Isomer of DDM, potentially offering different protein-detergent interactions. |

| n-Dodecyl-β-D-maltoside (DDM) | ~0.17[1][5][18] | ~98[10][12] | ~50-70[11] | Widely successful for a variety of membrane proteins; can form large micelles.[4][6] |

| n-Decyl-β-D-maltoside (DM) | ~1.8[5][11] | - | ~40[11] | Shorter alkyl chain than DDM, forms smaller micelles but has a higher CMC.[11] |

| n-Octyl-β-D-glucoside (OG) | ~18-25[5][19] | - | - | High CMC, easily removed by dialysis; can be more denaturing for some proteins.[20] |

Note: CMC, aggregation number, and micelle molecular weight are approximate values and can vary depending on the experimental conditions (buffer, temperature, etc.).

Conclusion

n-Dodecyl-β-D-cellobioside is a valuable non-ionic detergent for the study of membrane proteins. Its properties, stemming from the unique β(1→4) linkage in its cellobiose headgroup, can offer advantages in the solubilization, stabilization, and structural determination of challenging membrane protein targets. While DDM remains a first-line choice for many applications, the exploration of closely related detergents like n-dodecyl-β-D-cellobioside is a critical step in optimizing experimental outcomes. This guide provides the foundational knowledge and practical protocols to effectively incorporate this detergent into the membrane protein researcher's toolkit.

References

-

Calbiochem. n-Dodecyl-β-D-maltoside, ULTROL® Grade. [Link]

-

ChemBK. n-Dodecyl-beta-D-maltoside - Physico-chemical Properties. [Link]

-

National Institutes of Health. Dodecyl-β-Melibioside Detergent Micelles as a Medium for Membrane Proteins. [Link]

-

YouTube. Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.[Link]

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(12), 197*. [Link]

-

García-Alai, M., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific Reports, 9(1), 10379. [Link]

-

MDPI. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. [Link]

-

National Institutes of Health. Biomolecular membrane protein crystallization. [Link]

-

PubMed Central. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. [Link]

-

ResearchGate. Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. [Link]

-

Semantic Scholar. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. [Link]

-

Creative Biolabs. Membrane Protein Solubilization & Stabilization Reagents. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

Hampton Research. Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. [Link]

-

Scientific Research Publishing. Analyzing the Physico-Chemical Parameters of Detergents and Detergent Mixtures. [Link]

-

PubMed. The effects of detergents DDM and beta-OG on the singlet excited state lifetime of the chlorophyll a in cytochrome b6f complex from spinach chloroplasts. [Link]

-

Scilit. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-d-Alkyl Glucosides and their Mixtures. [Link]

-

ACS Publications. Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. [Link]

-

National Institutes of Health. A general protocol for the crystallization of membrane proteins for X-ray structural investigation. [Link]

-

ResearchGate. Dodecyl-β-D-maltopyranoside (DDM) is the best detergent for...[Link]

-

YouTube. Membrane Protein Crystallization. [Link]

-

National Center for Biotechnology Information. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. [Link]

-

G-Biosciences. Importance of detergent micelle levels in membrane protein purification. [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. n- Dodecyl-b-D-maltoside, Ultrol Grade - CAS 69227-93-6 - Calbiochem CAS 69227-93-6 is a non-ionic detergent similar to n-octyl-b-D-glucopyranoside; however, increased alkyl chain length has been shown to increase thermal stability of lipid-free rhodopsin in solution. 69227-93-6 [sigmaaldrich.com]

- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 14. hamptonresearch.com [hamptonresearch.com]

- 15. youtube.com [youtube.com]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn.anatrace.com [cdn.anatrace.com]

- 19. scilit.com [scilit.com]

- 20. The effects of detergents DDM and beta-OG on the singlet excited state lifetime of the chlorophyll a in cytochrome b6f complex from spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to Dodecyl β-D-cellobioside (CAS: 74513-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potentially Valuable Non-ionic Detergent

Dodecyl β-D-cellobioside is a non-ionic detergent that belongs to the alkyl glycoside family of surfactants.[1] With the CAS number 74513-19-2, this molecule consists of a hydrophilic cellobiose headgroup attached to a hydrophobic dodecyl carbon chain.[1] While specific experimental data for Dodecyl β-D-cellobioside is not as abundant in scientific literature as for its close structural analog, n-Dodecyl-β-D-maltoside (DDM), its molecular architecture suggests significant potential in the fields of biochemistry and drug development, particularly in the challenging realm of membrane protein research.

This guide will provide a comprehensive overview of Dodecyl β-D-cellobioside, drawing on its known properties and leveraging the extensive knowledge base of the structurally similar and widely used detergent, DDM. The insights provided herein are intended to equip researchers with the foundational knowledge to explore the utility of Dodecyl β-D-cellobioside in their experimental workflows.

Physicochemical Properties: A Comparative Perspective

The utility of a detergent in biochemical applications is largely dictated by its physicochemical properties. Below is a table summarizing the known and predicted properties of Dodecyl β-D-cellobioside, alongside the well-established properties of n-Dodecyl-β-D-maltoside for comparative analysis.

| Property | Dodecyl β-D-cellobioside | n-Dodecyl-β-D-maltoside (DDM) |

| CAS Number | 74513-19-2[1][2] | 69227-93-6[3] |

| Molecular Formula | C24H46O11[1][2] | C24H46O11[3] |

| Molecular Weight | 510.62 g/mol [1][2] | 510.63 g/mol [3] |

| Predicted Boiling Point | 703.5±60.0 °C[1] | ~703.5 °C |

| Predicted Density | 1.28±0.1 g/cm3 [1] | ~1.28 g/cm3 |

| Predicted pKa | 12.82±0.70[1] | Not available |

| Critical Micelle Concentration (CMC) | Not experimentally determined | ~0.17 mM in water[3][4] |

| Aggregation Number | Not experimentally determined | ~78-149 in water |

| Appearance | Likely a white to off-white powder | White to off-white powder[3] |

The Scientific Rationale: Why Choose an Alkyl Glycoside Detergent?

Non-ionic detergents like Dodecyl β-D-cellobioside are invaluable tools for the study of membrane proteins. Their uncharged, hydrophilic headgroups and hydrophobic tails allow them to disrupt the lipid bilayer and gently extract embedded proteins, forming detergent-protein-lipid micelles that keep the protein soluble in aqueous solutions.[5] The "gentle" nature of these detergents is crucial for preserving the native structure and function of the protein of interest, a prerequisite for meaningful downstream applications such as structural biology, functional assays, and drug screening.

The choice of the disaccharide headgroup (cellobiose in this case) and the length of the alkyl chain (dodecyl) are critical determinants of a detergent's performance. The C12 alkyl chain of Dodecyl β-D-cellobioside provides a good balance of hydrophobicity to effectively solubilize many membrane proteins.

Potential Applications in Research and Drug Development

Based on its structural similarity to DDM, which is a workhorse detergent in membrane protein science, Dodecyl β-D-cellobioside is anticipated to be effective in the following applications:

-

Solubilization and Extraction of Membrane Proteins: Its primary application would be the gentle extraction of integral and peripheral membrane proteins from cellular membranes.[3][4][6]

-

Purification of Membrane Proteins: Following solubilization, Dodecyl β-D-cellobioside can be used in various chromatography techniques (e.g., affinity, ion exchange, size exclusion) to purify the target protein.

-

Stabilization of Purified Membrane Proteins: Once purified, membrane proteins often require a detergent environment to maintain their stability and prevent aggregation. Dodecyl β-D-cellobioside is expected to be suitable for this purpose.

-

Structural Biology Studies: For techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), maintaining the protein in a stable, monodisperse state is essential. Non-ionic detergents are frequently used for this purpose.

-

Functional Reconstitution and Assays: After purification, membrane proteins can be reconstituted into artificial lipid bilayers (liposomes) to study their function in a more native-like environment.

-

Drug Discovery and Screening: Solubilized and stabilized membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, are critical targets for drug discovery. Dodecyl β-D-cellobioside could be used to prepare these targets for high-throughput screening assays.[7]

-

Antifungal Research: There is an indication that Dodecyl β-D-cellobioside may have potential as an anti-Candida albicans growth agent.[1]

Experimental Protocol: A Starting Point for Membrane Protein Solubilization

The following is a generalized, step-by-step protocol for the solubilization of a hypothetical membrane protein using Dodecyl β-D-cellobioside. It is crucial to note that this protocol is a starting point, and optimization of detergent concentration, buffer composition, and incubation times will be necessary for each specific protein.

Objective: To solubilize a target membrane protein from a crude membrane preparation.

Materials:

-

Crude membrane preparation containing the protein of interest

-

Dodecyl β-D-cellobioside

-

Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Ultracentrifuge

-

Microcentrifuge

-

Bradford or BCA protein assay reagents

Protocol:

-

Preparation of Detergent Stock Solution:

-

Prepare a 10% (w/v) stock solution of Dodecyl β-D-cellobioside in deionized water. This is well above its predicted CMC.

-

Store the stock solution at -20°C for long-term storage. For daily use, it can be kept at 4°C for a limited time.

-

-

Determination of Optimal Detergent Concentration (Detergent Screening):

-

Thaw the crude membrane preparation on ice.

-

Determine the total protein concentration of the membrane preparation using a protein assay.

-

Aliquot a fixed amount of membrane protein (e.g., 1 mg) into several microcentrifuge tubes.

-

Add Lysis/Solubilization Buffer to each tube to a final volume of, for example, 900 µL.

-

Add varying amounts of the 10% Dodecyl β-D-cellobioside stock solution to achieve a range of final detergent concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

-

Bring the final volume in each tube to 1 mL with Lysis/Solubilization Buffer.

-

-

Solubilization:

-

Incubate the samples on a rotating wheel or rocker at 4°C for 1-2 hours.

-

-

Clarification of Lysate:

-

Centrifuge the samples in an ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fragments.

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

-

Analysis of Solubilization Efficiency:

-

Determine the protein concentration of the supernatant.

-

Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available for the target protein) to assess the efficiency of solubilization at different detergent concentrations.

-

Visualizing the Workflow and Mechanism

To better understand the process of membrane protein extraction and the role of detergents, the following diagrams are provided.

Caption: Workflow for Membrane Protein Extraction and Purification.

Sources

- 1. DODECYL BETA-D-CELLOBIOSIDE | 74513-19-2 [amp.chemicalbook.com]

- 2. DODECYL BETA-D-CELLOBIOSIDE | 74513-19-2 [chemicalbook.com]

- 3. goldbio.com [goldbio.com]

- 4. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubilization of Membrane Proteins with Dodecyl beta-D-cellobioside

[1]

Abstract

Dodecyl beta-D-cellobioside (

Introduction & Chemical Basis[2][3][4][5][6]

Chemical Identity[4]

-

Common Name: Dodecyl beta-D-cellobioside (

-Cellobioside) -

IUPAC Name: Dodecyl 4-O-

-D-glucopyranosyl- -

CAS Number: 74513-19-2

-

Molecular Formula:

[1][2] -

Molecular Weight: 510.62 g/mol [3]

Mechanism of Action

Like other alkyl glycosides,

Comparative Analysis: Cellobioside vs. Maltoside

The critical distinction lies in the glycosidic linkage between the two glucose units of the headgroup:

-

DDM (Maltoside): Contains a Maltose headgroup with an

linkage. This "kinked" linkage provides rotational flexibility, contributing to high water solubility and a low Krafft point ( -

-Cellobioside: Contains a Cellobiose headgroup with a

Expert Insight: The rigidity of the cellobioside headgroup can be advantageous for membrane protein crystallization by reducing the conformational entropy of the detergent belt, potentially leading to better-ordered crystals. However, it necessitates careful handling to prevent precipitation at low temperatures.

Physical Properties Table

| Property | Dodecyl | Dodecyl |

| Headgroup | Cellobiose ( | Maltose ( |

| MW ( g/mol ) | 510.6 | 510.6 |

| CMC ( | ~0.2 - 0.3 mM (Est.)* | 0.17 mM |

| Micelle Size (MW) | ~50-70 kDa (Est.) | ~72 kDa |

| Aggregation No. | ~80-100 | 98 |

| Solubility | Low (High Krafft Point) | High (>20%) |

| Primary Utility | Crystallization / Specific Stability | General Solubilization |

*Note: Exact CMC values for cellobioside are sensitive to purity and temperature due to its solubility profile. Values are estimated based on isomeric trends.

Pre-Protocol Considerations

The Solubility Challenge (Krafft Point)

Unlike DDM, which dissolves instantly in ice-cold water,

-

Warning: If the working temperature drops below the Krafft point during purification (e.g.,

C cold room), the detergent may crystallize out of solution, precipitating the protein. -

Recommendation: Perform initial solubility tests. If the detergent precipitates at

C, conduct solubilization and purification at Room Temperature (RT,

Buffer Composition

-

pH: Stable between pH 5.0 and 9.0.

-

Ionic Strength: Compatible with high salt (up to 1M NaCl).

-

Additives: 5-10% Glycerol is highly recommended to improve detergent solubility and protein stability.

Solubilization Protocol

Reagent Preparation

Objective: Prepare a 10% (w/v) Stock Solution of

-

Weigh 100 mg of

-cellobioside powder (CAS 74513-19-2). -

Add 900

L of ultrapure water or buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). -

Critical Step: Vortex vigorously. If the solution remains cloudy or contains visible crystals, warm the tube to

C in a water bath until completely clear. -

Allow the solution to cool to room temperature. Observe for reprecipitation.

-

If stable at RT: Proceed.

-

If precipitates at RT: Maintain stock at

C and perform experiments at

-

Membrane Preparation

Ensure membranes are free of cytosolic contaminants.

-

Resuspend isolated membranes (from E. coli, HEK293, etc.) in Solubilization Buffer (e.g., 20 mM Tris pH 7.5, 300 mM NaCl, 10% Glycerol, Protease Inhibitors).

-

Adjust protein concentration to 2 - 5 mg/mL .

Solubilization Workflow

Figure 1: Workflow for membrane protein solubilization using C12-Cellobioside.

Step-by-Step Procedure

-

Addition: Add the 10% detergent stock to the membrane suspension dropwise while stirring.

-

Target Concentration: Typically 1.0% (w/v) final concentration (~20 mM). This is well above the CMC (~0.2 mM) to ensure sufficient micelles for lipid extraction.

-

-

Incubation: Incubate with gentle end-over-end rotation.

-

Duration: 1 to 2 hours.

-

Temperature:Room Temperature (

C) is safer for cellobiosides to avoid precipitation. Only use

-

-

Separation: Centrifuge at 100,000 x g for 45–60 minutes.

-

Collection: Carefully remove the supernatant (solubilized fraction).

-

Validation: Analyze equal volumes of the Total, Supernatant, and Pellet fractions via SDS-PAGE or Western Blot.

-

Solubilization Efficiency (%) = (Intensity of Supernatant / Intensity of Total) x 100

-

Downstream Applications

Purification (IMAC/SEC)

When purifying the protein, the buffer must contain detergent to maintain solubility.

-

Wash/Elution Buffer Detergent Concentration: Reduce detergent concentration to 0.02% - 0.05% (w/v) (approx. 2-3x CMC).

-

Note: High concentrations (1%) are only needed for the initial extraction of lipids.

Detergent Exchange

If

-

Bind protein to affinity resin (Ni-NTA/Flag).

-

Wash with 10 CV of buffer containing

-cellobioside. -

Wash with 20 CV of buffer containing the new detergent (e.g., DDM).

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Cloudy Buffer / Precipitation | Temperature below Krafft point. | Warm buffer to 25°C or 30°C. Add 10% glycerol. Do not use on ice. |

| Low Solubilization Yield | Detergent:Protein ratio too low. | Increase detergent conc. to 2.0%. Ensure lipid-to-detergent ratio is < 1:10. |

| Protein Aggregation | Detergent incompatible with protein. | Screen isomers: Try DDM ( |

| Interference with Binding | Cellobiose headgroup mimics ligand. | If protein binds sugars (lectins), the headgroup may interfere. Switch to non-sugar detergent (e.g., LDAO). |

Detergent Screening Logic

If

Figure 2: Decision matrix for detergent optimization.

References

-

Rosevear, P., et al. (1980). "Alkyl glycoside detergents: A simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase." Biochemistry, 19(17), 4108-4115.

- Foundational text comparing alkyl glycoside isomers and noting the distinct properties of cellobiosides.

-

Stetsenko, A., & Guskov, A. (2017). "An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization." Crystals, 7(7), 197.

- Review of detergent properties, highlighting the dominance of DDM and the niche for specific isomers.

-

Seddon, A. M., et al. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

- Comprehensive guide on detergent selection and mechanism of action.

-

PubChem Compound Summary. "Dodecyl beta-D-cellobioside (Compound)." National Center for Biotechnology Information.

- Source for chemical structure and identifiers.

Preparing 10% w/v dodecyl beta-d-cellobioside stock solution

Abstract

This application note details the precise methodology for preparing a 10% (w/v) stock solution of n-Dodecyl-β-D-cellobioside (C12-Cellobioside), a non-ionic alkyl glycoside detergent used for the solubilization and stabilization of membrane proteins. While structurally isomeric to the industry-standard n-Dodecyl-β-D-maltoside (DDM), the cellobioside headgroup (β-1,4-linked glucose) confers distinct physicochemical properties, including altered hydrogen bonding networks and packing densities. This guide addresses the specific challenges of C12-Cellobioside, such as its propensity for gelation and lower solubility compared to maltosides, providing a robust, self-validating protocol for reproducible results.

Introduction & Mechanistic Insight

Dodecyl-β-D-cellobioside is a mild, non-ionic surfactant composed of a 12-carbon alkyl tail attached to a cellobiose (glucose-β(1→4)-glucose) headgroup. It is frequently employed in the study of membrane proteins, particularly when the protein of interest has specific affinity for maltose (making DDM unsuitable) or requires a more rigid headgroup interface.

The "Isomer Effect": Cellobioside vs. Maltoside

Although C12-Cellobioside shares the same molecular weight (510.6 g/mol ) and formula (C24H46O11) as DDM, the stereochemistry of the glycosidic bond dictates its behavior:

-

Maltoside (DDM):

linkage. Flexible, highly water-soluble, forms clear micelles easily. -

Cellobioside (C12-Cel):

linkage. Rigid, linear structure similar to cellulose. This promotes tighter packing and stronger intermolecular hydrogen bonding, leading to a higher Krafft point (temperature at which solubility equals CMC) and a higher tendency to gel or crystallize at high concentrations.

Critical Implication: Unlike DDM, which dissolves instantly, C12-Cellobioside requires thermal energy to disrupt its crystal lattice during preparation.

Material Specifications

| Property | Specification |

| Chemical Name | n-Dodecyl-β-D-cellobioside |

| Synonyms | C12-Cellobioside, Dodecyl cellobioside |

| CAS Number | 74513-19-2 |

| Molecular Weight | 510.6 g/mol |

| Formula | C |

| CMC ( | ~0.14 - 0.20 mM (approx.[1][2][3] 0.007 - 0.01%) |

| Micelle Size | ~50–70 kDa (estimated) |

| Solubility | Soluble in water; prone to gelation at >5% w/v at 4°C |

| Purity Requirement | ≥ 99% (Anomer |

Protocol Design Logic

To ensure Scientific Integrity and Trustworthiness , this protocol deviates from standard "mix and stir" methods to account for the specific physical chemistry of cellobiosides.

-

Thermal Activation: We utilize a 40°C heating step. This is not to speed up dissolution, but to overcome the high lattice energy of the cellobioside crystal structure.

-

Gravimetric Accuracy: We use % w/v (weight/volume). This means 1.0 g of detergent is dissolved in water to reach a final volume of 10 mL, not added to 10 mL of water.

-

Sterility: Bacterial cellulases can degrade the headgroup. Immediate sterile filtration is mandatory.

Step-by-Step Preparation Protocol (10% w/v)

Target Volume: 10 mL Final Concentration: 10% w/v (100 mg/mL)

Equipment Required

-

Analytical balance (precision ±0.1 mg)

-

15 mL conical centrifuge tube (sterile)

-

Water bath or heating block set to 45°C

-

0.22 µm PES (Polyethersulfone) syringe filter (Low protein binding)

-

Sterile Milli-Q water (18.2 MΩ·cm)

Workflow Diagram

Figure 1: Critical workflow for preparing high-concentration cellobioside solutions, emphasizing the thermal activation step.

Detailed Procedure

-

Pre-warm Water: Pre-heat 15 mL of Milli-Q water to 45°C .

-

Reasoning: Adding cold water can cause the powder to form a "gummy" exterior that slows dissolution.

-

-

Weighing: Place a sterile 15 mL conical tube on the balance and tare it. Quickly weigh 1.0 g of Dodecyl-β-D-cellobioside powder directly into the tube.

-

Note: The powder is hygroscopic. Close the stock bottle immediately.

-

-

Initial Dissolution: Add approximately 8 mL of the pre-warmed (45°C) Milli-Q water to the tube.

-

Thermal Mixing: Cap the tube tightly. Place it in the 45°C water bath for 10–15 minutes.

-

Action: Invert the tube gently every 2 minutes. DO NOT VORTEX. Vortexing creates excessive foam which is difficult to remove and alters the effective concentration.

-

-

Clarification Check: The solution should transition from cloudy/white to completely clear and colorless. If particles remain, extend heating time.

-

Volume Adjustment: Once dissolved, check the volume. Add pre-warmed water to bring the total volume to exactly 10.0 mL . Invert to mix.

-

Sterilization: While the solution is still warm (~35-40°C), draw it into a syringe and filter through a 0.22 µm PES filter into a fresh sterile tube.

-

Tip: Filtering while warm reduces viscosity and prevents back-pressure.

-

-

Aliquot & Storage: Immediately aliquot into small volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles. Flash freeze in liquid nitrogen (optional) and store at -20°C .

Quality Control & Troubleshooting

Self-Validation (QC)

To verify the stock concentration without destructive testing, use Refractive Index (RI) if available.

-

Expected RI: A 10% detergent solution will have a significantly higher RI than water.

-

Visual Check: The solution must be crystal clear. Any turbidity indicates insolubility or contamination.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Solution is cloudy | Temperature too low (below Krafft point). | Heat to 50°C. If cloudiness persists, the concentration (10%) may exceed the solubility limit for this specific lot/isomer mix. Dilute to 5%. |

| Solution solidifies at 4°C | High concentration gelation (common for cellobiosides). | Store at room temperature (if sterile) or -20°C. If stored at 4°C, warm to 30°C before use to re-liquefy. |

| Excessive Foaming | Vigorous mixing/vortexing. | Centrifuge at 2000 x g for 5 mins to collapse foam. |

| Yellow tint | Oxidation or hydrolysis of headgroup. | Discard. Ensure high-quality water and fresh powder are used. |

References

-

Anatrace Products. Dodecyl-beta-D-maltoside (DDM) Technical Data. (Provides comparative baseline for alkyl glycoside properties).

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[2] (Discusses alkyl glycoside behavior and selection).

-

Bidepharm. n-Dodecyl-beta-D-cellobioside Product Specifications. (CAS 74513-19-2 verification).

-

National Institutes of Health (NIH). Biodegradability and Toxicity of Cellobiosides and Melibiosides. (Discusses synthesis and properties of cellobioside surfactants).

-

Maglia, G., et al. (2010). Membrane Protein Solubilization and Stabilization.[3] (General reference for detergent micelle preparation).

Sources

- 1. n- Dodecyl-b-D-maltoside, Ultrol Grade - CAS 69227-93-6 - Calbiochem CAS 69227-93-6 is a non-ionic detergent similar to n-octyl-b-D-glucopyranoside; however, increased alkyl chain length has been shown to increase thermal stability of lipid-free rhodopsin in solution. 69227-93-6 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. zellbio.eu [zellbio.eu]

Dodecyl beta-d-cellobioside concentration for cryo-EM sample preparation

Application Note: Dodecyl -D-cellobioside Concentration for Cryo-EM Sample Preparation

Executive Summary & Rationale

The Air-Water Interface (AWI) is the primary source of sample degradation in cryo-EM, causing protein denaturation and preferred orientation.[1] While n-Dodecyl-

Critical Directive: There is no single "magic" concentration. The Critical Micelle Concentration (CMC) of C

Physicochemical Profile

Understanding the surfactant's properties is prerequisite to experimental design.

Table 1: Comparative Properties of C

| Property | Dodecyl | n-Dodecyl | Impact on Cryo-EM |

| Headgroup | Cellobiose ( | Maltose ( | Cellobiose is more rigid; may pack tighter at AWI. |

| MW | ~510.6 g/mol | 510.6 g/mol | Similar mass; background noise potential is identical. |

| CMC (H | ~0.15 – 0.30 mM (0.008% - 0.015%)* | ~0.17 mM (0.009%) | Must be determined empirically in your buffer. |

| Micelle Size | ~50-60 kDa (Estimated) | ~72 kDa | Smaller micelles may obscure fewer small proteins.[1] |

| Solubility | High in H | High in H | Easy to prepare 100x stocks. |

> Note: Literature values for C

Optimization Workflow (Logic Diagram)

The following decision tree illustrates the iterative process of concentration optimization.

Figure 1: Iterative optimization workflow for detergent screening. Note the feedback loops based on micrograph evaluation.

Detailed Protocols

Protocol A: Empirical CMC Determination (Self-Validating Step)

Do not rely on the bottle label.[1] The CMC shifts with salt concentration and temperature. Method: Diphenylhexatriene (DPH) Fluorescence or Surface Tension (Wilhelmy plate).[1] If these are unavailable, use the Visual Foam Fractionation estimation (less accurate but functional).[1]

Visual Estimation (Field Method):

-

Prepare a 10 mM stock of C

-cellobioside.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Prepare serial dilutions (0.01 mM to 2.0 mM) in your exact protein buffer .

-

Vortex each tube vigorously for 10 seconds.

-

Observation: The CMC is the concentration where the foam becomes stable and persists for >5 minutes.

-

Target: Your "Working CMC" is this value.

Protocol B: Grid Preparation Matrix

Goal: Establish a concentration that protects the AWI without introducing background noise.

Materials:

-

C

-cellobioside Stock (100x CMC, typically 20 mM).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Purified Protein (0.5 - 3.0 mg/mL).[1]

-

Quantifoil R1.2/1.3 grids (Glow discharged).

Steps:

-

Prepare 4 Aliquots of Protein:

-

Incubation: Add detergent to protein 15 minutes prior to freezing. Do not vortex protein samples. Gently tap to mix.

-

Plunge Freezing:

Data Analysis & Troubleshooting

Use this table to diagnose issues based on your Cryo-EM micrographs.

| Observation | Diagnosis | Corrective Action |

| Protein Aggregation (Dark clumps) | AWI denaturation occurred before freezing.[1] | Increase C |

| Empty Ice / Thin Ice | Surface tension is too low; wicking was too efficient. | Reduce blot time by 0.5s or Reduce detergent conc. |

| High Background Noise (Granular background) | Excess free micelles are visible. | Decrease to 0.5x - 0.8x CMC. (Below CMC, monomers still protect AWI).[1] |

| Preferred Orientation | Protein sticking to AWI in one pose. | Detergent is working but not fully blocking AWI. Try Fluorinated analog or tilt stage. |

Mechanism of Action

The C

Figure 2: Mechanism of AWI protection.[1] Surfactant monomers saturate the interface, preventing protein adsorption and denaturation.

References

-

Glaeser, R. M., & Han, B. G. (2017). Opinion: Hazards of the air-water interface in cryo-EM grid preparation.[1] Biophysical Journal, 113(1), 1-7.[1] Link

-

Stetsenko, A., & Guskov, A. (2017). An overview of the top ten detergents used for membrane protein crystallization. Crystals, 7(7), 197.[1][2] Link

-

Chen, S., et al. (2019). High-resolution noise substitution to measure overfitting and validate resolution in 3D structure determination by single particle electron cryomicroscopy.[1] Ultramicroscopy, 203, 1-13.[1] (Context on micellar noise). Link

-

Anatrace Products. Detergent Properties & CMC Data Sheets. (General reference for Alkyl Glycoside properties). Link

Replacing DDM with dodecyl beta-d-cellobioside in protein purification

Application Note: Strategic Substitution of DDM with Dodecyl-β-D-Cellobioside in Membrane Protein Purification

Part 1: Introduction & Strategic Rationale

In the purification of integral membrane proteins (IMPs), n-Dodecyl-β-D-maltoside (DDM) has long been the "gold standard" due to its mildness and moderate micelle size.[1][2] However, DDM is not a universal solution.[1] Many researchers encounter "DDM-dead ends" where the protein is soluble but conformationally heterogeneous, failing to crystallize or resolve in cryo-EM.[1][2]

This guide addresses the strategic substitution of DDM with its stereoisomer analog, n-Dodecyl-β-D-cellobioside (C12-Cell) .[1][2]

The Stereochemical Pivot: Why Switch?

The core difference lies in the glycosidic linkage between the two glucose units of the headgroup:

-

DDM (Maltoside):

linkage. This creates a "kinked" or curved headgroup structure, mimicking starch.[1] -

C12-Cell (Cellobioside):

linkage.[1] This creates a linear, planar headgroup structure, mimicking cellulose.[1]

Key Advantages of C12-Cell:

-

Altered Micellar Surface: The linear headgroup packs differently at the micelle surface, potentially exposing different hydrophilic loops of the protein to the solvent, which can alter crystal lattice formation.[1]

-

Rigidity: The

-linkage is conformationally more rigid than the -

Hydrogen Bonding: The cellobiose moiety offers a distinct H-bond donor/acceptor landscape, which may stabilize specific extramembranous domains that are destabilized by DDM.[1]

Part 2: Technical Comparison & Data

Before initiating a swap, it is critical to understand the physical parameters.[1] While the hydrophobic tail (C12) is identical, the headgroup geometry influences the Critical Micelle Concentration (CMC) and aggregation number.

Table 1: Physicochemical Comparison of DDM and C12-Cell

| Property | n-Dodecyl-β-D-Maltoside (DDM) | n-Dodecyl-β-D-Cellobioside (C12-Cell) | Impact on Protocol |

| Formula Weight | 510.6 g/mol | 510.6 g/mol | Identical; 1:1 mass substitution possible.[1][2] |

| Glycosidic Bond | Primary Variable: Affects packing.[1][2] | ||

| CMC ( | ~0.17 mM (0.0087%) | ~0.10 – 0.15 mM* | C12-Cell often has a slightly lower CMC due to tighter packing.[1][2] |

| Micelle Size | ~72 kDa | ~65 – 75 kDa | Comparable; SEC elution volume will be similar.[1][2] |

| Solubility | High (>20%) | High (>20%) | No special handling required.[1][2] |

| Cost | Low (Commodity) | High (Specialty) | Strategy: Use DDM for extraction, exchange to C12-Cell for polishing.[1][2] |

*Note: CMC values can vary by batch and temperature. Always verify new detergent lots.[1][2]

Part 3: Experimental Protocols

Protocol A: The "Exchange-on-Column" Workflow

Best for: Minimizing cost by restricting C12-Cell usage to the final purified sample.[1][2]

Reagents:

-

Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol.[1]

-

Solubilization Buffer: Lysis Buffer + 1% (w/v) DDM .

-

Wash Buffer A (DDM): Lysis Buffer + 20 mM Imidazole + 0.03% (w/v) DDM (approx. 3x CMC).

-

Wash Buffer B (Exchange): Lysis Buffer + 40 mM Imidazole + 0.02% (w/v) C12-Cell (approx. 2-3x CMC).[1][2]

-

Elution Buffer: Lysis Buffer + 300 mM Imidazole + 0.02% (w/v) C12-Cell .

Step-by-Step Procedure:

-

Solubilization: Extract membrane fraction using 1% DDM for 1 hour at 4°C.

-

Binding: Load supernatant onto Ni-NTA or Co-TALON resin.[1]

-

Primary Wash (DDM Removal): Wash with 10 CV (Column Volumes) of Wash Buffer A (containing DDM).

-

Goal: Remove lipids and non-specific proteins while keeping the target stable.

-

-

Exchange Wash: Wash with 10-15 CV of Wash Buffer B (containing C12-Cell).

-

Elution: Elute with Elution Buffer .

-

Polishing (SEC): Immediately run Size Exclusion Chromatography (SEC) equilibrated in 0.02% C12-Cell .

-

QC Check: The peak should be symmetrical. A void peak indicates the exchange caused aggregation.

-

Protocol B: Validation via Differential Scanning Fluorimetry (nanoDSF)

Best for: Confirming that C12-Cell actually stabilizes the protein better than DDM.

-

Prepare Samples: Dilute purified protein to 0.5 mg/mL in two buffers:

-

Dye/Capillary: Use intrinsic tryptophan fluorescence (330nm/350nm ratio) if using Prometheus (NanoDSF) or CPM dye for standard qPCR thermal cyclers.

-

Ramp: Heat from 20°C to 95°C at 1°C/min.

-

Analysis: Calculate the

(inflection point).

Part 4: Visualization of the Workflow